2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(2-methoxybenzylidene)acetohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzimidazole moiety, and a hydrazide linkage
Preparation Methods
The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(2-methoxybenzylidene)acetohydrazide involves multiple steps, starting with the preparation of the oxadiazole and benzimidazole intermediates. The oxadiazole ring can be synthesized through the nitration, oxidation, and coupling reactions of precursor compounds . The benzimidazole moiety is typically prepared via the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The final step involves the condensation of the oxadiazole and benzimidazole intermediates with 2-methoxybenzaldehyde and acetohydrazide under appropriate reaction conditions .
Chemical Reactions Analysis
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(2-methoxybenzylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include nitric acid, sodium dichloroisocyanurate, and ammonia
Scientific Research Applications
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(2-methoxybenzylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its energetic properties make it suitable for use in high-energy materials and explosives.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(2-methoxybenzylidene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole and benzimidazole rings can bind to specific sites on these targets, inhibiting their activity and leading to the desired biological effects . The compound’s hydrazide linkage also plays a role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(2-methoxybenzylidene)acetohydrazide include:
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-amino-4-azido-1,2,5-oxadiazole
- 2-(1,3,4-oxadiazol-2-yl)aniline derivatives These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of oxadiazole, benzimidazole, and hydrazide moieties in 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-(2-methoxybenzylidene)acetohydrazide sets it apart from these related compounds.
Properties
Molecular Formula |
C19H17N7O3 |
---|---|
Molecular Weight |
391.4g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H17N7O3/c1-28-15-9-5-2-6-12(15)10-21-23-16(27)11-26-14-8-4-3-7-13(14)22-19(26)17-18(20)25-29-24-17/h2-10H,11H2,1H3,(H2,20,25)(H,23,27)/b21-10- |
InChI Key |
CQSRFVJCLXSJLF-FBHDLOMBSA-N |
SMILES |
COC1=CC=CC=C1C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N\NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
Origin of Product |
United States |
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